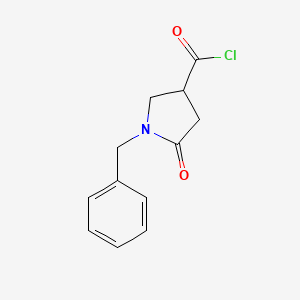

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the molecular formula C12H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

The synthesis of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid+SOCl2→1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride+SO2+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Reduction: It can be reduced to 1-benzyl-5-oxopyrrolidine-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).

Aplicaciones Científicas De Investigación

Biological Activities

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride has been investigated for its pharmacological properties, particularly as a nootropic agent. Research indicates that derivatives of this compound exhibit significant neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in enhancing cognitive functions and memory retention .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | IC50 (mM) | Reference |

|---|---|---|---|

| 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | CCR5 Antagonist | 0.038 | |

| Nebracetam | Nootropic | - | |

| Benzyl derivative | Analgesic | - |

Nootropic Effects

The primary application of this compound is in the development of nootropic drugs. Nebracetam, a derivative of this compound, has been highlighted for its effectiveness in treating cognitive decline associated with aging and neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems to improve synaptic plasticity and cognitive function .

Anticancer Properties

Recent studies have also explored the anticancer potential of compounds derived from this compound. Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. The structure-activity relationship studies have revealed that modifications at specific positions enhance the anticancer activity significantly .

Case Study 1: Nootropic Efficacy in Alzheimer's Disease

A clinical trial involving Nebracetam demonstrated significant improvements in cognitive scores among elderly patients diagnosed with mild cognitive impairment. The study reported an increase in memory performance and attention span after a treatment period of three months .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer activity of benzyl derivatives showed promising results against human breast cancer cells (MCF7). The compounds induced apoptosis and inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of these APIs to their targets, influencing various biological pathways .

Comparación Con Compuestos Similares

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride can be compared with other similar compounds, such as:

1-Benzyl-5-oxopyrrolidine-3-carboxamide: This compound differs by having an amide group instead of a carbonyl chloride group.

1-Benzyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group.

The uniqueness of this compound lies in its reactivity and versatility as a synthetic intermediate, making it valuable in various chemical transformations and research applications.

Actividad Biológica

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:

This compound is characterized by its carbonyl chloride group, which enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, hydrolysis, and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring structure is crucial for enhancing binding affinity to these targets, influencing various cellular pathways and physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-5-oxopyrrolidine derivatives. For instance, derivatives containing this core structure have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can lead to enhanced efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 1-Benzyl-5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) A549 Cells | Toxicity (HSAEC Cells) |

|---|---|---|

| 1 | 66 | Moderate |

| 2 | 45 | Low |

| 3 | 30 | High |

Antimicrobial Activity

In addition to anticancer properties, certain derivatives exhibit promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections that are resistant to conventional antibiotics .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2 | S. aureus | 8 µg/mL |

| 4 | Klebsiella pneumoniae | 16 µg/mL |

| 6 | E. coli | 32 µg/mL |

Neuroprotective Effects

A study focusing on neuroprotective activities revealed that derivatives of 1-benzyl-5-oxopyrrolidine could protect against NMDA-induced cytotoxicity in vitro. One compound demonstrated a higher potency than the reference neuroprotective agent ifenprodil, suggesting that these derivatives could be explored for therapeutic use in neurodegenerative diseases .

Analgesic Properties

Research has also indicated analgesic properties associated with certain derivatives of this compound class. The analgesic effect was evaluated using standard pain models, showing efficacy comparable to established analgesics, thus supporting further development for pain management therapies .

Propiedades

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTRVDUUKLHFMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555519 |

Source

|

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114368-05-7 |

Source

|

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.